An In-depth Technical Guide to the Chemical Structure of Loroglossin
An In-depth Technical Guide to the Chemical Structure of Loroglossin
This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental analysis of Loroglossin, a naturally occurring bibenzyl derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Structure
Loroglossin is a bioactive compound primarily isolated from various orchid species.[1] It belongs to the class of bibenzyl glycosides and is characterized by a central tartrate ester core linking two glucosyloxybenzyl moieties.
The definitive chemical structure of Loroglossin is provided by its IUPAC name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1][2]
Figure 1: 2D Chemical Structure of Loroglossin. (Image Source: PubChem CID 185907)
Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of Loroglossin are summarized in the table below. This data is crucial for its isolation, characterization, and potential formulation in drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C34H46O18 | [1][2][3] |
| Molecular Weight | 742.7 g/mol | [1][2] |
| Exact Mass | 742.2684 Da | [1][2][3] |
| CAS Number | 58139-22-3 | [1][2][3] |
| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | [1][2] |
| InChI | InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1 | [1][2] |
| InChI Key | QABASLXUKXNHMC-PIFIRMJRSA-N | [1][3] |
| Canonical SMILES | CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | [1] |
| XLogP3 | -1.1 | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term or -20°C for long-term storage.[1][3] |
Natural Occurrence and Distribution
Loroglossin is a characteristic secondary metabolite in certain genera of the Orchidaceae family, making it a significant chemotaxonomic marker.[1] Its presence helps differentiate the Gymnadenia–Dactylorhiza lineage from related genera.[1] The concentrations of Loroglossin can vary significantly among different species and even within different tissues of the same plant.
| Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Alpine Orchid Species | - | 0.1 - 1.2 | [1] |
| Coeloglossum viride var. bracteatum | Fresh Rhizome | 0.048 (yield in mg/kg) | [1] |
Biosynthesis and Regulation
The biosynthesis of Loroglossin is a complex process involving several enzymatic steps. The core bibenzyl structure is synthesized by bibenzyl synthase (BBS).[1] This is followed by modifications by BAHD acyl-transferase and specific UDP-glucosyl-transferases.[1] The entire pathway is subject to regulation by both abiotic stressors, such as cold, and biotic factors like symbiotic fungal interactions.[1] For instance, mycorrhizal colonization has been shown to induce the expression of bibenzyl synthase genes and increase Loroglossin production.[1]
Caption: Biosynthetic pathway of Loroglossin and its regulation.
Experimental Protocols
A common method for obtaining Loroglossin is through solvent extraction from the tubers of plants like Dactylorhiza hatagirea.[1]
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Plant Material: Fresh or dried tubers of the source plant are collected and ground into a fine powder.
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Solvent Extraction: The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
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Fractionation: The crude extract is then concentrated under reduced pressure. To purify Loroglossin and related compounds, the crude extract is often subjected to solvent-solvent partitioning. A typical scheme would involve sequential partitioning with hexane, dichloromethane, ethyl acetate, and water.[4]
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Isolation: The fraction containing Loroglossin is further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).
While extraction from natural sources is common, chemical synthesis provides an alternative route for obtaining Loroglossin, especially for creating analogs for structure-activity relationship studies.[1]
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General Approach: The synthesis typically involves the coupling of phenolic precursors to form the bibenzyl backbone.[1]
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Key Reactions: Methods like aldol condensation or other cross-coupling reactions are employed to construct the central carbon framework.[1] Subsequent steps would involve the introduction of the tartrate moiety and glycosylation to attach the sugar units.
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of Loroglossin in complex mixtures.[4]
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Chromatographic System: An H-Class Acquity UPLC system or equivalent.[4]
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Column: A C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.5 µm) is suitable.[4]
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Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (solvent A) and an aqueous buffer like 5 mM ammonium acetate (solvent B).[4]
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Gradient Program: A linear gradient can be applied, for instance, starting from 5% A and increasing to 35% A over 6 minutes.[4]
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Flow Rate: A flow rate of around 0.250 mL/min is common.[4]
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Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection.[4] Loroglossin can be detected in positive ion mode as an ammonium adduct [M+NH4]+ at m/z 760.[4] MS/MS fragmentation of this precursor ion will yield characteristic product ions that can be used for structural confirmation.
Caption: Workflow for the extraction and analysis of Loroglossin.
Chemical Reactions
Loroglossin, with its multiple functional groups, can undergo several chemical transformations.
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Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.[1] These oxidized products may possess different biological activities.
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Hydrolysis: The ester and glycosidic linkages in Loroglossin can be cleaved through hydrolysis, particularly in aqueous environments under acidic or basic conditions or enzymatically.[1] This would release the constituent tartaric acid derivative and glucosyloxybenzyl alcohol.
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Esterification: The free hydroxyl groups on the sugar moieties and the tartrate core can be esterified with acid chlorides or anhydrides to produce derivatives with modified properties, such as increased lipophilicity.[1]
This technical guide provides a foundational understanding of the chemical nature of Loroglossin. Further research into its synthesis, biological activities, and mechanism of action will continue to be of high interest to the scientific community.
